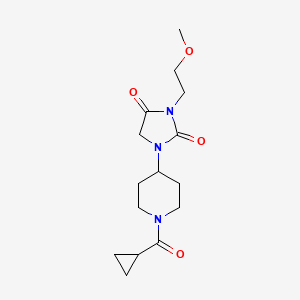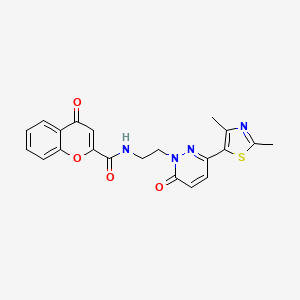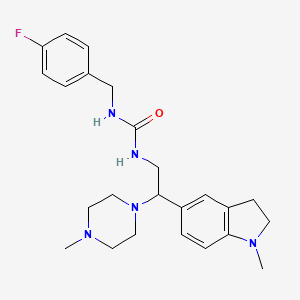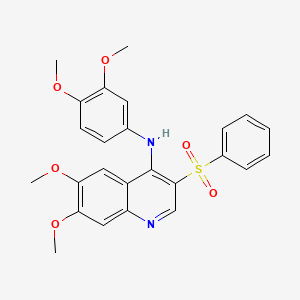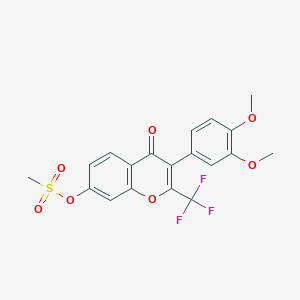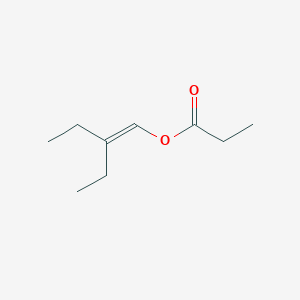
2-Ethyl-1-buten-1-yl Propionate
Übersicht
Beschreibung
2-Ethyl-1-buten-1-yl Propionate is a colorless to yellow liquid . It is an ester of propionic acid that belongs to the group of alpha, beta-unsaturated carboxylic acid esters.
Molecular Structure Analysis
The molecular formula of this compound is C9H16O2 . The InChI code is 1S/C9H16O2/c1-4-8(5-2)7-11-9(10)6-3/h7H,4-6H2,1-3H3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 156.22 . It is a colorless to yellow liquid . The density of this compound is predicted to be 0.897±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
- Phosphine-Catalyzed Annulation : A study by Lu et al. (2009) described the synthesis of ethyl 6-phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate, showcasing the role of phosphine catalysts in annulation reactions. This work highlights the utility of related ethyl propionate compounds in facilitating complex organic transformations (Lu, Kwon, Brummond, & Davis, 2009).
- Photoinduced Oxidative Annulation : Zhang et al. (2017) explored the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones and ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates. Their research illustrates the use of ethyl propionate derivatives in generating highly functionalized polyheterocyclic compounds (Zhang et al., 2017).
Atmospheric Chemistry
- Study on Ethyl Propionate : Andersen et al. (2012) investigated the atmospheric chemistry of ethyl propionate, a model for fatty acid ethyl esters used in biodiesel. This study provides insights into the reaction mechanisms and products formed when ethyl propionate interacts with atmospheric components, such as chlorine atoms and OH radicals (Andersen et al., 2012).
Biocatalysis
- Microbial Production of Methyl Propionate : Pereira, van der Wielen, & Straathof (2018) explored the bio-based production of methyl propionate using recombinant E. coli cells. This study illustrates the potential of biocatalysis in synthesizing valuable chemicals from biomass, highlighting the relevance of propionate derivatives in green chemistry (Pereira, van der Wielen, & Straathof, 2018).
Eigenschaften
IUPAC Name |
2-ethylbut-1-enyl propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-4-8(5-2)7-11-9(10)6-3/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZZYIXWSKDHFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=COC(=O)CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2598262.png)
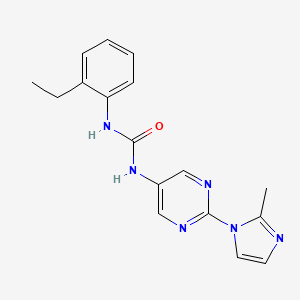


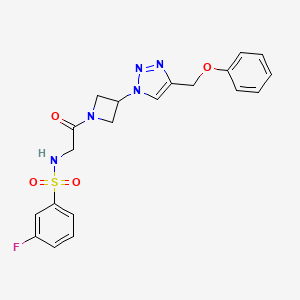
![5-(4-Fluorophenyl)-2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2598272.png)
